4-Acetoxy-3'-trifluoromethylbenzophenone
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Overview
Description
4-Acetoxy-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C16H11F3O3 and a molecular weight of 308.25 g/mol . It belongs to the class of benzophenones, which are known for their applications in various fields such as pharmaceuticals, cosmetics, and materials science .
Preparation Methods
The synthesis of 4-Acetoxy-3’-trifluoromethylbenzophenone typically involves the acetylation of 3’-trifluoromethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Acetoxy-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetoxy-3’-trifluoromethylbenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
4-Acetoxy-3’-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:
4-Hydroxybenzophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, affecting its reactivity and applications.
4-Acetoxybenzophenone: Similar structure but without the trifluoromethyl group, leading to differences in lipophilicity and biological activity.
These comparisons highlight the unique properties of 4-Acetoxy-3’-trifluoromethylbenzophenone, particularly its enhanced lipophilicity and potential biological activities due to the presence of the trifluoromethyl group .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSSLBWWIOPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641690 |
Source
|
Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-35-1 |
Source
|
Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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